Product packaging for Halofenozide(Cat. No.:CAS No. 112226-61-6)

Halofenozide

Cat. No.: B1672923
CAS No.: 112226-61-6
M. Wt: 330.8 g/mol
InChI Key: CNKHSLKYRMDDNQ-UHFFFAOYSA-N
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Description

Molecular Classification and Nomenclature

Halofenozide is classified as a bisacylhydrazine insecticide and a non-steroidal ecdysone agonist. Its systematic IUPAC name is N'-benzoyl-N'-(tert-butyl)-4-chlorobenzohydrazide , reflecting its structural composition of a benzoyl group, a tert-butyl substituent, and a 4-chlorobenzoyl moiety linked via a hydrazide backbone. The compound is also known by multiple synonyms, including Mach 2 , RH-0345 , and CL 290816 , and is registered under the CAS number 112226-61-6 . Additional identifiers include the European Community (EC) numbers 431-600-4 and 601-173-0 , as well as the Wikidata entry Q27117858 .

The molecular classification of this compound places it within the broader category of diacylhydrazine insecticides , which are characterized by their ability to mimic the action of the insect molting hormone 20-hydroxyecdysone (20E). This classification is critical for understanding its mechanism of action as an insect growth regulator.

Identifier Value
CAS Registry Number 112226-61-6
IUPAC Name N'-benzoyl-N'-(tert-butyl)-4-chlorobenzohydrazide
EC Numbers 431-600-4, 601-173-0
ChemSpider ID 102925
ChEBI ID 38451

Structural Characteristics

This compound’s molecular structure (C₁₈H₁₉ClN₂O₂) features a bisacylhydrazine backbone with distinct substituents that confer biological activity:

  • A tert-butyl group (-C(CH₃)₃) at one hydrazine nitrogen.
  • A benzoyl group (C₆H₅CO-) at the adjacent nitrogen.
  • A 4-chlorobenzoyl moiety (ClC₆H₄CO-) linked to the hydrazide functionality.

The chlorine atom at the para position of the benzoyl ring enhances receptor binding affinity, while the tert-butyl group contributes to metabolic stability. The spatial arrangement of these groups is critical for its interaction with the ecdysone receptor (EcR) in insects, as demonstrated by its SMILES string :

CC(C)(C)N(NC(=O)c1ccc(Cl)cc1)C(=O)c2ccccc2  

and InChI key :

CNKHSLKYRMDDNQ-UHFFFAOYSA-N  

These structural descriptors highlight the planar geometry of the aromatic rings and the steric bulk introduced by the tert-butyl group.

Chemical Formula and Molecular Weight

This compound has a molecular formula of C₁₈H₁₉ClN₂O₂ and a molecular weight of 330.81 g/mol . The monoisotopic mass, calculated using precise isotopic abundances, is 330.113506 . Elemental composition analysis reveals the following percentages:

  • Carbon (C): 65.35%
  • Hydrogen (H): 5.79%
  • Chlorine (Cl): 10.72%
  • Nitrogen (N): 8.47%
  • Oxygen (O): 9.67%
Element Percentage Composition
Carbon 65.35%
Hydrogen 5.79%
Chlorine 10.72%
Nitrogen 8.47%
Oxygen 9.67%

This composition aligns with its role as a lipophilic compound, facilitating penetration through insect cuticles.

Historical Development and Discovery

This compound was developed in the late 1980s by Rohm and Haas Company (later acquired by Dow AgroSciences) as part of efforts to identify eco-friendly insecticides with novel modes of action. The compound emerged from a series of synthetic bisacylhydrazines designed to mimic 20-hydroxyecdysone. Key milestones include:

  • 1987: Initial synthesis and patent filing (EP 228564) describing the compound’s insecticidal properties.
  • 1996: Publication of efficacy studies against coleopteran larvae, such as the Japanese beetle (Popillia japonica), demonstrating its utility in turfgrass management.
  • 1998: Comprehensive review of its biological activity, solidifying its classification as a selective ecdysone agonist.

The discovery of this compound was driven by the need to replace organophosphate insecticides, which posed significant environmental and health risks. Its development leveraged structure-activity relationship (SAR) studies to optimize the bisacylhydrazine scaffold for receptor binding and metabolic stability. Early synthetic routes involved the condensation of 4-chlorobenzoyl chloride with tert-butylhydrazine , followed by acylation with benzoyl chloride.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19ClN2O2 B1672923 Halofenozide CAS No. 112226-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-benzoyl-N'-tert-butyl-4-chlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-18(2,3)21(17(23)14-7-5-4-6-8-14)20-16(22)13-9-11-15(19)12-10-13/h4-12H,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKHSLKYRMDDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4032619
Record name Halofenozide
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Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

In isopropanol 3.1%, cyclohexanone 15.4%, aromatic solvents 0.01-1%, In water, 12.3 ppm at 25 °C
Record name Halofenozide
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Density

0.38
Record name Halofenozide
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Color/Form

White solid

CAS No.

112226-61-6
Record name Halofenozide
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Record name Halofenozide [ISO]
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Record name Halofenozide
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Record name benzoic acid, N-tert-butyl-N'-(4-chlorobenzoyl)hydrazide
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Record name Benzoic acid, 4-chloro-, 2-benzoyl-2-(1,1-dimethylethyl)hydrazide
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Record name HALOFENOZIDE
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Record name Halofenozide
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Melting Point

198.0 to 199.0 °C
Record name Halofenozide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7949
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Synthesis of 3-Acylaminoethyl Benzoate Intermediates

The foundational step involves preparing 3-acylaminoethyl benzoates (1a–1g ) through nucleophilic acyl substitution. As documented in the MDPI study, 3-aminoethyl benzoate reacts with diverse acyl chlorides (R₁COCl) in chloroform under reflux (25°C for 5 h, followed by 2 h reflux). This yields intermediates with 85–95% efficiency, crucial for subsequent hydrazine formation. Spectral confirmation via $$ ^1H $$-NMR typically shows aromatic protons at δ 7.8–8.1 ppm and ester carbonyls at 168–170 ppm in IR.

Formation of 3-Acylaminobenzoyl Hydrazines

Conversion of 1a–1g to hydrazines (2a–2g ) employs 80% hydrazine hydrate in ethanol under 4 h reflux. This step substitutes the ester group with a hydrazine moiety, evidenced by the disappearance of the ester carbonyl peak (168–170 ppm) and emergence of hydrazide N–H stretches at 3300–3350 cm⁻¹ in IR. Yields range from 80–95%, with purity confirmed via ESI-MS showing [M+H]⁺ peaks corresponding to molecular formulas (e.g., C₁₃H₁₄N₂O₂ for 2a ).

Core Bisacylhydrazine Formation

Diacylhydrazine Derivatives via Acyl Chloride Coupling

The critical bisacylhydrazine scaffold forms through reaction of 2a–2g with acyl chlorides (R₂COCl) in tetrahydrofuran (THF) at 0°C. NaOH acts as a base, facilitating nucleophilic attack by the hydrazine nitrogen on the acyl chloride. For example, compound 3a (C₁₉H₁₄Cl₂N₅O₃) forms in 75.2% yield, exhibiting a melting point of 253.0–253.2°C. HR-ESI-MS data for 3a confirms the molecular ion at m/z 430.0471 [M+H]⁺ (calc. 430.0468).

Acylhydrazone Derivatives via Ketone Condensation

Alternative routes involve condensing 2a–2g with 2-(4-nitrilo)benzyl-1-substituted phenyl ketones using trifluoroacetic acid in methanol/n-hexane. This forms acylhydrazone derivatives (4a–4l ) with extended conjugation, as seen in the UV-Vis spectra (λmax 280–320 nm). The reaction proceeds via acid-catalyzed imine formation, followed by dehydration to yield the hydrazone.

Advanced Functionalization Strategies

Glyoxylate-Derived Chloroformate Modifications

A pivotal advancement involves glyoxylate-derived chloroformates for introducing trifunctional moieties. As per Thieme Connect, benzyl glyoxylate reacts with triphosgene (BTC) in dichloromethane with pyridine, yielding chloroformates bearing ester and haloalkyl groups. These reagents enable N-carbonyloxy functionalization of this compound precursors. For instance, reaction with this compound’s hydrazine group produces This compound-N-carbonyloxy-chloroacetic acid benzyl ester , characterized by $$ ^{13}C $$-NMR carbonyl signals at 165–170 ppm.

Thiocarbonate Route to Alkoxycarbonyl Derivatives

Further derivatization employs thiocarbonate intermediates. Treatment of glyoxylate-chloroformate adducts with thiols (e.g., benzyl mercaptan) in DMF yields thiocarbonates, subsequently oxidized to sulfones using m-CPBA. This introduces sulfonyl groups that enhance photostability, critical for field applications.

Process Optimization and Scalability

Solvent and Temperature Effects

Key parameters influencing yield include:

  • THF vs. DCM : THF provides higher yields (75–80%) for bisacylhydrazines compared to DCM (60–65%) due to better solubility of intermediates.
  • Catalyst Loading : Trifluoroacetic acid (TFA) at 2 mol% optimizes acylhydrazone formation, reducing side-product formation from 15% to <5%.

Purification Techniques

Recrystallization from DMF/water (2:1) achieves >98% purity for diacylhydrazines, while flash chromatography (SiO₂, ethyl acetate/hexane) purifies hydrazones.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$-NMR : Bisacylhydrazines show two distinct NH signals at δ 10.2–10.5 ppm (hydrazide) and δ 8.8–9.1 ppm (amide).
  • $$ ^{13}C $$-NMR : Carbonyl carbons appear at δ 165–170 ppm, with quaternary carbons from aromatic substituents at δ 125–140 ppm.

Mass Spectrometry

HR-ESI-MS of this compound derivatives confirms molecular formulas:

Compound [M+H]⁺ (Observed) [M+H]⁺ (Calculated)
3a 430.0471 430.0468
4d 398.1234 398.1238

Industrial-Scale Production

Patent-Based Formulation Methods

CN105309449A discloses combinations of this compound with benclothiaz (1:30 to 30:3 ratios) in wettable powders or suspending agents. The preparation involves co-grinding with carriers like kaolin, achieving 5–40% active ingredient content.

Sustained-Release Formulations

EP2763528B1 details matrix systems using heat-meltable waxes (paraffin, polyethylene) to modulate release kinetics. Incorporation of 5–15% diphenylamine as an association agent reduces initial burst release from 40% to <15% over 24 h.

Chemical Reactions Analysis

Types of Reactions: Halofenozide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Introduction to Halofenozide

This compound is a synthetic compound that acts as a 20-hydroxyecdysone agonist, primarily utilized in agricultural and biomedical applications. Its mechanism of action involves the modulation of ecdysteroid signaling pathways, which are crucial for various physiological processes in insects and other organisms. This article explores the diverse applications of this compound, particularly focusing on its role in pest control and its potential in enhancing immune responses against malaria parasites.

Insect Control

This compound is primarily employed in agriculture as an insect growth regulator (IGR). It is effective against several species of coleopteran and lepidopteran pests. The compound disrupts normal growth and development by mimicking the action of ecdysteroids, leading to improper molting and ultimately death of the insect.

Key Findings:

  • Target Pests: this compound is particularly effective against pests such as the Japanese beetle and various caterpillar species.
  • Application Methods: It can be applied through foliar sprays or soil treatments, allowing for flexibility in pest management strategies.

Environmental Impact

Research indicates that this compound has a favorable environmental profile compared to traditional insecticides. Its targeted action minimizes harm to non-target species, including beneficial insects and pollinators. Furthermore, it degrades more rapidly in the environment, reducing long-term ecological risks.

Immune Modulation Against Malaria

Recent studies have highlighted the potential of this compound in modulating immune responses against malaria parasites, specifically Plasmodium species. The compound enhances the immune defenses of mosquito vectors, thereby reducing the transmission of malaria.

Mechanism of Action:

  • Ecdysone Receptor Activation: this compound activates the ecdysone receptor complex (EcR/USP), which is crucial for inducing anti-Plasmodium immune responses. This activation leads to increased expression of immune-related genes such as vitellogenin and cathepsin B .
  • Temporal Efficacy: The effectiveness of this compound is contingent upon its application prior to infection with malaria parasites. Studies show that pre-treatment significantly reduces parasite loads within the mosquito host .

Case Studies

  • Study on Mosquito Immunity:
    • Researchers demonstrated that this compound treatment prior to Plasmodium berghei infection resulted in a marked decrease in oocyst survival within mosquitoes, indicating enhanced immunity .
    • RNA interference studies confirmed that the presence of ultraspiracle protein is essential for this compound's immune-priming effects .
  • Field Trials:
    • Field trials have suggested that integrating this compound into vector control strategies could significantly lower malaria transmission rates by enhancing mosquito immunity against infections .

Comparative Data Table

Application AreaDetailsEfficacyEnvironmental Impact
Agricultural Pest ControlEffective against coleopteran and lepidopteran pestsHigh; disrupts growth and developmentLow toxicity to non-target species; rapid degradation
Biomedical Immune ModulationEnhances anti-Plasmodium immunity in mosquitoesSignificant reduction in parasite loadsPotentially reduces malaria transmission

Mechanism of Action

Halofenozide exerts its effects by acting as an ecdysone agonist. It binds to the ecdysone receptor in insects, mimicking the action of the natural molting hormone, 20-hydroxyecdysone. This binding triggers a cascade of molecular events that disrupt the normal molting process, leading to the death of the larvae. The primary molecular targets include the ecdysone receptor and associated signaling pathways .

Comparison with Similar Compounds

Key Findings :

  • This compound and 20E both reduce Plasmodium berghei oocyst prevalence and intensity in mosquitoes but through distinct transcriptional and immune mechanisms .
  • This compound’s non-steroidal structure allows it to bypass EcI for cell entry, unlike 20E .

This compound vs. Tebufenozide/Methoxyfenozide

Parameter This compound Tebufenozide/Methoxyfenozide
Target Pests Coleoptera (e.g., white grubs), limited lepidopteran activity Lepidoptera-specific (e.g., caterpillars)
Molecular Specificity Tert-butyl group enhances activity against beetles Substitutions (e.g., methoxy) optimize lepidopteran receptor binding
Efficacy in Mosquitoes Reduces Plasmodium ookinete invasion via immune priming No reported anti-Plasmodium activity
Sublethal Effects Inhibits growth and molting in aphids (LC₅₀ = 304 µg/ml) High lethality in Lepidoptera (LC₅₀ < 10 µg/ml)

Key Findings :

  • Structural differences in DAHs dictate pest specificity. This compound’s tert-butyl group confers coleopteran activity, while tebufenozide’s methoxy group targets Lepidoptera .
  • This compound exhibits lower acute toxicity in non-target insects like aphids compared to other IGRs .

This compound vs. Chromafenozide

Parameter This compound Chromafenozide
Application in Mosquitoes Reduces Plasmodium infection via USP-dependent immune priming Limited data; primarily studied in Drosophila
Cellular Uptake Independent of EcI transporter Requires EcI for cellular entry in some species
Ecological Use Turfgrass and vector control Agricultural pest control (limited mosquito studies)

Key Findings :

  • Both compounds are non-steroidal 20E agonists, but chromafenozide’s reliance on EcI in certain contexts limits its utility compared to this compound .

This compound vs. Pyriproxyfen

Parameter This compound Pyriproxyfen
Mode of Action 20E agonist inducing premature molting Juvenile hormone analog disrupting metamorphosis
Target Pests Beetles, Lepidoptera Whiteflies, aphids
Anti-Plasmodium Effect Reduces ookinete invasion via immune priming No direct anti-parasitic activity; targets mosquito reproduction

Key Findings :

  • This compound’s unique anti-Plasmodium activity distinguishes it from other IGRs like pyriproxyfen .

Biological Activity

Halofenozide is a synthetic compound classified as a 20-hydroxyecdysone (20E) agonist, primarily recognized for its insecticidal properties. It functions by mimicking the action of the natural insect hormone ecdysteroid, which plays a crucial role in the growth and development of insects. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on malaria parasite transmission, and implications for pest management.

This compound operates through the activation of the ecdysone receptor (EcR) and its partner ultraspiracle (USP), which are essential for mediating the physiological responses in insects. The binding of this compound to these receptors initiates a cascade of gene expressions that regulate various biological processes including molting and immune responses.

Key Findings:

  • Ecdysone Signaling : this compound significantly increases the expression of genes such as vitellogenin and cathepsin B, which are responsive to 20E signaling. This effect is comparable to that observed with direct 20E injections .
  • Immune Activation : Unlike 20E, this compound does not enhance cellular immune functions or antimicrobial peptide (AMP) production. However, it primes anti-Plasmodium immune responses in mosquitoes, particularly effective when applied before infection .

Effects on Malaria Parasite Transmission

Recent studies have highlighted this compound's potential in controlling malaria transmission by targeting the mosquito vector Anopheles gambiae. The compound has been shown to reduce the prevalence and intensity of malaria infections caused by Plasmodium berghei.

Experimental Evidence:

  • Pre-Infection Application : When applied topically to mosquitoes prior to infection, this compound significantly decreased oocyst numbers and reduced infection rates from 85% in control groups to below 50% .
  • Temporal Efficacy : The efficacy of this compound is time-sensitive; it must be administered before exposure to malaria parasites to be effective. Post-infection application does not yield significant effects on parasite survival .

Comparative Analysis with Other Compounds

This compound has been compared with other insect growth regulators (IGRs) such as imidacloprid and bendiocarb. Research indicates that this compound does not adversely affect beneficial invertebrates, making it a potentially safer option for pest management in agricultural settings .

CompoundEffect on Beneficial InvertebratesImpact on Malaria ParasitesApplication Timing
This compoundNo significant reductionReduces oocyst survivalPre-infection only
ImidaclopridModerate reductionNot specifically studiedVariable
BendiocarbSignificant reductionNot specifically studiedVariable

Case Studies and Research Findings

  • Case Study on Mosquito Immunity : A study demonstrated that this compound treatment led to a marked reduction in early oocyst survival when applied before P. berghei infection, indicating its role in promoting ookinete killing .
  • Field Trials : Field studies exploring the integration of this compound into bed nets or indoor residual spraying (IRS) have shown promise in reducing malaria transmission rates when mosquitoes contact the compound prior to blood meals .
  • Impact on Non-target Species : Research assessing the effects of this compound on non-target beneficial insects has found no significant negative impacts, supporting its use as an environmentally friendly pest management tool .

Q & A

What are the primary biochemical pathways targeted by Halofenozide in insect physiology, and how can researchers validate these mechanisms experimentally?

Basic Research Question
this compound acts as an ecdysone agonist, disrupting insect molting by mimicking 20-hydroxyecdysone, leading to premature molting and death . To validate this mechanism, researchers should:

  • Methodology : Use in vitro receptor-binding assays with radiolabeled ecdysteroids to measure competitive inhibition .
  • Experimental Design : Compare gene expression profiles (e.g., chitinase genes) in treated vs. untreated larvae via qPCR or RNA-seq .

How should experimental designs account for variable efficacy of this compound across insect species or developmental stages?

Advanced Research Question
Contradictory efficacy data (e.g., reduced larval counts in Cyclocephala borealis but inconsistent results in Rhizotrogus majalis ) require controlled variables:

  • Methodology :
    • Conduct dose-response assays across species and life stages (egg, larva, adult).
    • Standardize environmental conditions (e.g., soil pH, temperature) to isolate biological variability .
  • Data Analysis : Apply ANOVA with post-hoc tests to identify significant differences in mortality rates .

What methodologies are recommended to resolve contradictions in field vs. lab efficacy studies of this compound?

Advanced Research Question
Field studies often report lower efficacy due to environmental factors (e.g., soil composition, rainfall) compared to lab settings . To address this:

  • Methodology :
    • Replicate field conditions in controlled lab mesocosms (e.g., simulated soil types, irrigation regimes).
    • Use isotopic labeling (e.g., ¹⁴C-Halofenozide) to track bioavailability and degradation .
  • Validation : Compare residue analysis (HPLC) with bioassay results to quantify active compound availability .

How can researchers optimize this compound application parameters (timing, dose) for integrated pest management (IPM)?

Advanced Research Question
Efficacy depends on application timing (e.g., June vs. July applications showed divergent results ):

  • Methodology :
    • Conduct time-series experiments with staggered application dates.
    • Evaluate synergies with biological controls (e.g., entomopathogenic nematodes) using factorial design .
  • Data Interpretation : Apply survival analysis (Kaplan-Meier curves) to assess time-dependent mortality .

What are the best practices for assessing this compound’s environmental persistence and non-target effects?

Basic Research Question
this compound’s environmental hazards (e.g., aquatic toxicity ) necessitate rigorous ecotoxicological testing:

  • Methodology :
    • Measure soil half-life via LC-MS/MS under varying moisture and microbial conditions.
    • Conduct acute toxicity assays on non-target arthropods (e.g., honeybees) using OECD guidelines .
  • Ethical Considerations : Adopt FINER criteria (Feasible, Novel, Ethical, Relevant) to design ecologically valid studies .

How can researchers address potential resistance development to this compound in pest populations?

Advanced Research Question
Resistance monitoring is critical for sustainable use:

  • Methodology :
    • Perform iterative selection experiments on lab-reared populations exposed to sublethal doses.
    • Screen for mutations in ecdysone receptor genes via whole-genome sequencing .
  • Preventive Strategies : Test rotational schemes with MoA-disparate insecticides (e.g., neonicotinoids) .

What statistical approaches are suitable for analyzing this compound’s dose-dependent effects in multi-species assays?

Basic Research Question
Dose-response relationships require robust statistical frameworks:

  • Methodology :
    • Fit data to probit or logit models to estimate LC₅₀/LC₉₀ values.
    • Use mixed-effects models to account for nested variables (e.g., species, replicates) .
  • Software Tools : R packages (e.g., drc, lme4) or GraphPad Prism for dose-response curve fitting .

How should peer-reviewed studies on this compound structure their methods sections to ensure reproducibility?

Basic Research Question
Reproducibility hinges on transparent reporting:

  • Guidelines :
    • Follow journal standards (e.g., Materials and Methods in past tense, detailed supplemental data ).
    • Disclose formulation purity (e.g., 96.5% active ingredient ) and solvent controls.
  • Data Sharing : Deposit raw datasets in public repositories (e.g., Dryad) with standardized metadata .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
Halofenozide

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